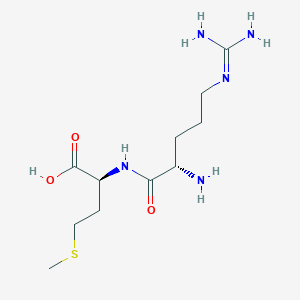
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene is a synthetic organic compound known for its unique structural properties and applications in scientific research. It is primarily used as a fluorescent dye for detecting amyloids, particularly amyloid β peptide, which is associated with Alzheimer’s disease . The compound’s high affinity for amyloid β peptide makes it a valuable tool in biomedical research.
Métodos De Preparación
The synthesis of 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene involves several steps, typically starting with the bromination of a suitable precursor. The synthetic route generally includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Styryl Group Addition: Formation of the styryl groups through a series of reactions involving aldehydes and base-catalyzed condensation.
Carboxylation and Hydroxylation: Introduction of carboxyl and hydroxyl groups to the styryl moieties
Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
Análisis De Reacciones Químicas
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene has several scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Medicine: Investigated for its potential in diagnostic imaging and therapeutic applications.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The compound exerts its effects primarily through its high affinity for amyloid β peptide. It binds to the β-sheet structures of amyloid fibrils, allowing for their detection through fluorescence. The molecular targets include amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . The pathways involved in its action include the interaction with amyloid fibrils and the subsequent fluorescence emission upon binding.
Comparación Con Compuestos Similares
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene is often compared with similar compounds such as:
1-Fluoro-2,5-bis(3-carboxy-4-hydroxystyryl)benzene: A fluorine analog with similar amyloid-binding properties but different fluorescence characteristics.
The uniqueness of this compound lies in its high fluorescence intensity and specificity for amyloid β peptide, making it a superior choice for amyloid detection in research and diagnostic applications.
Propiedades
Número CAS |
291766-06-8 |
|---|---|
Fórmula molecular |
C24H17BrO6 |
Peso molecular |
481.3 g/mol |
Nombre IUPAC |
5-[(E)-2-[3-bromo-4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ |
Clave InChI |
ZVECSLHUCRIBDY-WMWQKROPSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)Br)/C=C/C3=CC(=C(C=C3)O)C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(2-tert-butyl-5-(4-fluorophenyl)-1H-imidazol-4-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine methanesulfonate](/img/structure/B8270009.png)









